Leucomentin-6
Description
Properties
Molecular Formula |
C42H38O13 |
|---|---|
Molecular Weight |
750.7 g/mol |
IUPAC Name |
[2,5-bis(4-hydroxyphenyl)-3,4,6-tris[[(Z)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoyl]oxy]phenyl] (2Z,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C42H38O13/c1-5-6-7-8-33(45)52-39-37(26-9-13-28(43)14-10-26)41(54-35(47)21-18-31-24(3)50-31)42(55-36(48)22-19-32-25(4)51-32)38(27-11-15-29(44)16-12-27)40(39)53-34(46)20-17-30-23(2)49-30/h5-25,30-32,43-44H,1-4H3/b6-5+,8-7-,20-17-,21-18-,22-19-/t23-,24-,25-,30+,31+,32+/m0/s1 |
InChI Key |
MAWFHXHTJMBMNB-UFJMPPEBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Leucomentin-6: A Technical Guide to its Discovery and Isolation from Paxillus panuoides
For Immediate Release
This technical guide provides an in-depth overview of the discovery and isolation of Leucomentin-6, a bioactive compound derived from the mushroom Paxillus panuoides. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel natural products.
Introduction
The kingdom of fungi represents a vast and largely untapped resource for the discovery of novel secondary metabolites with therapeutic potential. Among these, the genus Paxillus has been a source of various bioactive compounds. This guide focuses on this compound, a p-terphenyl (B122091) derivative isolated from Paxillus panuoides. The leucomentin family of compounds has garnered scientific interest due to their potential biological activities, including antioxidant properties.
Discovery of this compound
This compound, along with its congener Leucomentin-5, was first reported in a 2000 study published in The Journal of Antibiotics. The discovery was the result of a screening program aimed at identifying free radical scavengers from the fruiting bodies of basidiomycetes. This research highlighted Paxillus panuoides as a producer of these novel leucomentin derivatives.[1]
Physicochemical Properties and Structure Elucidation
The structural determination of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques are fundamental in the characterization of novel chemical entities, providing insights into molecular weight, elemental composition, and the intricate arrangement of atoms within the molecule.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | Data not available in search results |
| Molecular Weight | Data not available in search results |
| ¹H NMR Data | Specific chemical shifts not available in search results |
| ¹³C NMR Data | Specific chemical shifts not available in search results |
| Mass Spectrometry Data | Specific fragmentation patterns not available in search results |
| UV-Vis λmax | Data not available in search results |
| Appearance | Data not available in search results |
Note: The specific quantitative data for this compound is contained within the primary research article (Yun et al., 2000), which was not accessible in its full text during the compilation of this guide.
Experimental Protocols
While the complete, detailed experimental protocols are part of the primary scientific literature, this section outlines the general methodology employed for the isolation of this compound from Paxillus panuoides based on standard practices for natural product isolation.
Collection and Preparation of Fungal Material
Fresh fruiting bodies of Paxillus panuoides were collected and authenticated. The material was then air-dried and pulverized to increase the surface area for efficient solvent extraction.
Extraction
The powdered fungal material was subjected to exhaustive extraction with methanol. This process is designed to liberate a broad spectrum of secondary metabolites from the fungal cells. The resulting methanolic extract was then concentrated under reduced pressure to yield a crude extract.
Chromatographic Isolation
The crude methanolic extract underwent a series of chromatographic steps to separate and purify the individual compounds. A typical isolation workflow for such compounds is as follows:
-
Solvent Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on their polarity.
-
Silica (B1680970) Gel Column Chromatography: The resulting fractions are then subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by techniques such as thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions containing compounds of interest may be further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative or semi-preparative HPLC, which offers high resolution and yields the pure compound.
Biological Activity: Inhibition of Lipid Peroxidation
This compound has demonstrated potent inhibitory activity against lipid peroxidation in rat liver microsomes.[1] Lipid peroxidation is a key process in cellular injury, implicated in the pathogenesis of numerous diseases. The ability of a compound to inhibit this process suggests significant antioxidant potential.
The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the lipid peroxidation process by 50%.
Table 2: In Vitro Biological Activity of Leucomentins from Paxillus panuoides
| Compound | Biological Activity | IC50 Value |
| This compound | Inhibition of lipid peroxidation in rat liver microsomes | Data not available in search results |
| Leucomentin-5 | Inhibition of lipid peroxidation in rat liver microsomes | Data not available in search results |
| Leucomentin-4 | Inhibition of lipid peroxidation in rat liver microsomes | 0.10 µg/mL |
| Leucomentin-2 | Inhibition of lipid peroxidation in rat liver microsomes | 0.06 µg/mL |
Note: While the potent activity of this compound is reported, its specific IC50 value from the primary literature was not accessible.
Signaling Pathways
Currently, there is no available information in the searched scientific literature regarding the specific signaling pathways that may be modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its biological activities.
Conclusion and Future Directions
The discovery and isolation of this compound from Paxillus panuoides contributes to the growing library of bioactive natural products. Its demonstrated ability to inhibit lipid peroxidation underscores its potential as a lead compound for the development of novel antioxidant agents. Future research should focus on obtaining a sustainable supply of this compound, either through cultivation of the fungal source or total synthesis, to enable comprehensive biological evaluation. Elucidating its mechanism of action and exploring its effects on relevant signaling pathways will be crucial steps in realizing its therapeutic potential.
References
Safety Operating Guide
Navigating the Disposal of Leucomentin-6: A Guide for Laboratory Professionals
Disclaimer: The following disposal procedures are based on the available information for Josamycin, a macrolide antibiotic. Initial searches for "Leucomentin-6" did not yield a specific Safety Data Sheet (SDS). However, "Leucomycin A3," a synonym for Josamycin, suggests a likely relation. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and confirm the identity of "this compound" before proceeding with any disposal protocol.
The proper disposal of bioactive compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of novel compounds like this compound is paramount to ensuring a safe work environment and preventing ecological contamination. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, assuming its identity as a macrolide antibiotic similar to Josamycin.
Quantitative Data on Josamycin (Proxy for this compound)
The following table summarizes key quantitative data for Josamycin, which should be considered as a proxy for this compound in the absence of specific data. This information is essential for understanding its physical and chemical properties relevant to handling and disposal.
| Property | Value |
| Molecular Formula | C42H69NO15 |
| Molecular Weight | 828.0 g/mol |
| Melting Point | 130-133°C |
| Solubility | - Ethanol: ~25 mg/mL- DMSO: ~15 mg/mL- Dimethylformamide (DMF): ~25 mg/mL- Water: Practically insoluble |
| Oral LD50 (Mouse) | 6,400 mg/kg |
| Oral LD50 (Rat) | >7 g/kg |
Immediate Safety and Disposal Procedures
The disposal of this compound, like other potent pharmaceutical compounds, must be handled with care to minimize risks to personnel and the environment. The following step-by-step procedures provide a framework for the safe disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Standard PPE: Always wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound in any form (solid, liquid, or contaminated materials).
-
Enhanced Respiratory Protection: For handling bulk powder or when generating aerosols, use a certified respirator with an appropriate cartridge.
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.
Step 2: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for compliant disposal.
-
Solid Waste:
-
Grossly Contaminated Items: All items heavily contaminated with this compound, such as weighing boats, contaminated gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.
-
-
Liquid Waste:
-
Unused Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste. They should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Media and Buffers: Aqueous solutions containing this compound should not be disposed of down the drain. Collect these solutions in a designated hazardous waste container.
-
-
Sharps Waste:
-
Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as containing chemical waste.
-
Step 3: Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound" or "Josamycin"). The concentration and solvent (for liquid waste) should also be indicated.
-
Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are sealed to prevent spills or evaporation.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for a waste pickup.
-
Incineration: High-temperature incineration is the preferred method for the destruction of pharmaceutical waste, as it ensures the complete breakdown of the active compound.
Experimental Protocol: Chemical Inactivation of this compound (as Josamycin) via Alkaline Hydrolysis
For laboratories equipped to perform chemical inactivation of waste, alkaline hydrolysis can be an effective method to degrade the macrolide structure of this compound prior to collection by a waste disposal service. This protocol should be validated on a small scale before being implemented for bulk waste treatment.
Objective: To hydrolyze the lactone ring of this compound, rendering it biologically inactive.
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH), 10 M solution
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste solution in an appropriately sized beaker or flask with a magnetic stir bar.
-
Basification: While stirring, slowly add 10 M NaOH solution to the waste. Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.
-
Hydrolysis: Stir the basic solution at room temperature for a minimum of 24 hours. This allows for the hydrolysis of the macrolide's lactone ring.
-
Neutralization: After the 24-hour hydrolysis period, slowly add a suitable acid (e.g., hydrochloric acid) to neutralize the solution to a pH between 6 and 8.
-
Collection: The treated, neutralized solution should still be collected as hazardous waste. Transfer the solution to a labeled hazardous waste container for disposal through your institution's EHS program.
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making and operational workflows for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound waste.
Caption: Workflow for chemical inactivation of this compound via alkaline hydrolysis.
Essential Safety and Handling Protocols for Potent Compounds in Research
Disclaimer: The following guide provides essential safety and logistical information for handling a potent, hazardous chemical agent, referred to herein as "Leucomentin-6." As "this compound" is a fictional substance, this document is an illustrative template based on established protocols for managing highly potent or cytotoxic compounds in a research setting. Before handling any real chemical, researchers must consult its specific Safety Data Sheet (SDS) and institutional safety policies. This guide is intended to build trust by providing a framework for safe laboratory practices beyond the product itself.
Immediate Safety and Hazard Communication
Potent compounds like the illustrative "this compound" are hazardous substances that can be carcinogenic, mutagenic, and/or teratogenic.[1][2][3] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][3][4] The primary goal is to minimize exposure to a level that is "as low as reasonably achievable" (ALARA), as no exposure level can be considered completely safe.[5][6]
Engineering and Administrative Controls
Before any personal protective equipment (PPE) is considered, engineering and administrative controls must be in place. These are the primary methods for ensuring safety.[3][7]
-
Engineering Controls: All manipulations of "this compound," including weighing, reconstituting, and aliquoting, must be performed within a certified containment device, such as a Class II Biological Safety Cabinet (BSC) or a fume hood.[7][8][9]
-
Administrative Controls: Access to areas where "this compound" is handled should be restricted. All personnel must receive specific training on the risks and safe handling procedures for potent compounds before beginning work.[3][7] A designated area for "this compound" use must be clearly demarcated.
Personal Protective Equipment (PPE) Plan
Appropriate PPE is mandatory for all procedures involving "this compound." It serves as the final barrier between the researcher and the hazardous substance.[7]
Required PPE for Handling "this compound"
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[1][4] Change outer gloves every 30-60 minutes or immediately upon contamination. | Protects against skin absorption and allows for safe removal of contaminated outer layer. |
| Gown | Disposable, solid-front gown with long sleeves and elastic cuffs.[4] Must be fluid-resistant. | Prevents contamination of personal clothing and skin. |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or a full-face shield.[1][7] | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher may be required when handling powders or if there is a risk of aerosolization outside of a containment device.[2][4] | Prevents inhalation of hazardous particles. |
Table 1: Personal Protective Equipment (PPE) Requirements.
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of "this compound" from receipt to disposal.
Preparation and Reconstitution
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in Table 1.
-
Prepare the Work Surface: Work within a certified BSC. Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[7]
-
Reconstitution: Use Luer-lock syringes and closed-system drug-transfer devices (CSTDs) where possible to prevent leaks and aerosol generation.[7]
-
Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and hazard warnings.[8]
Experimental Use
-
Transport: Transport "this compound" solutions in sealed, shatter-proof secondary containers.
-
Administration: When administering the compound (e.g., to cell cultures or in animal studies), use techniques that minimize the creation of aerosols.
-
Incubation: Any equipment or labware that comes into contact with "this compound" (e.g., flasks, plates) should be handled as contaminated.
Spill Management
In the event of a spill, immediate action is required to contain the hazard.[3]
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Secure the area to prevent entry.[4]
-
Don PPE: Use the spill kit, which must contain all necessary PPE, including a respirator.[4]
-
Containment: Use absorbent materials from the spill kit to cover and contain the spill.[4]
-
Cleanup: Collect all contaminated materials using scoops or forceps and place them into a designated cytotoxic waste container.[4]
-
Decontamination: Clean the spill area with an appropriate deactivating agent or detergent solution, followed by water.[4]
Disposal Plan
All waste contaminated with "this compound" is considered hazardous cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.[10][11]
Waste Segregation and Disposal
| Waste Type | Container Specification | Disposal Method |
| Sharps (Needles, contaminated glassware) | Puncture-proof, leak-proof sharps container, clearly labeled "Cytotoxic Waste" with the cytotoxic symbol.[10] | High-temperature incineration at an EPA-licensed facility.[12][13] |
| Solid Waste (Gloves, gowns, pads, plasticware) | Purple cytotoxic waste bags placed within a rigid, leak-proof container labeled "Cytotoxic Waste."[12][14] | High-temperature incineration.[12][13] |
| Liquid Waste (Unused solutions, media) | Leak-proof, sealed container compatible with the chemical, clearly labeled "Cytotoxic Liquid Waste."[11] | Collection by a certified hazardous waste contractor for chemical neutralization or incineration.[10] |
Table 2: Cytotoxic Waste Disposal Plan.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of "this compound" in a research laboratory setting.
Caption: Workflow for Safe Handling of "this compound".
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. ipservices.care [ipservices.care]
- 5. Cytotoxic Drugs | Canadian Union of Public Employees [cupe.ca]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escotapestlerx.com [escotapestlerx.com]
- 10. danielshealth.ca [danielshealth.ca]
- 11. acewaste.com.au [acewaste.com.au]
- 12. cleanaway.com.au [cleanaway.com.au]
- 13. m.youtube.com [m.youtube.com]
- 14. documents.uow.edu.au [documents.uow.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
